molecular formula C12H15NS B14651393 2-Benzyl-4,4-dimethyl-2-thiazoline CAS No. 53088-15-6

2-Benzyl-4,4-dimethyl-2-thiazoline

Katalognummer: B14651393
CAS-Nummer: 53088-15-6
Molekulargewicht: 205.32 g/mol
InChI-Schlüssel: FBJLAZQFAKLTKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-4,4-dimethyl-2-thiazoline is a heterocyclic organic compound containing a thiazoline ring. Thiazolines are a class of compounds known for their diverse biological activities and are often used as building blocks in organic synthesis . The presence of a benzyl group and two methyl groups at specific positions on the thiazoline ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,4-dimethyl-2-thiazoline typically involves the reaction of benzylamine with 2,2-dimethylthioformamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thiazoline ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-4,4-dimethyl-2-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Benzyl-4,4-dimethyl-2-thiazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-Benzyl-4,4-dimethyl-2-thiazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects. Additionally, it may interact with enzymes and receptors in biological systems, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Benzyl-4,4-dimethylthiazolidine
  • 2-Benzyl-4,4-dimethylthiazole
  • 2-Benzyl-4,4-dimethylthiazoline-5-one

Uniqueness

2-Benzyl-4,4-dimethyl-2-thiazoline is unique due to its specific substitution pattern on the thiazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

53088-15-6

Molekularformel

C12H15NS

Molekulargewicht

205.32 g/mol

IUPAC-Name

2-benzyl-4,4-dimethyl-5H-1,3-thiazole

InChI

InChI=1S/C12H15NS/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI-Schlüssel

FBJLAZQFAKLTKS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CSC(=N1)CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.